5-氯-2-甲氧基-N-(1-(5,6,7,8-四氢喹唑啉-4-基)哌啶-4-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

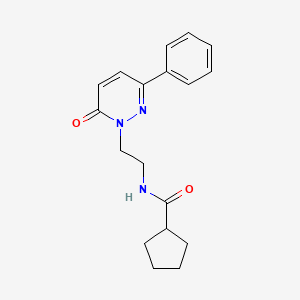

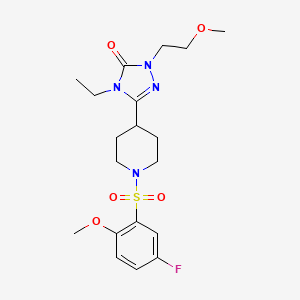

This compound is a benzamide derivative, which is a class of compounds containing a carboxamido substituent attached to a benzene ring . Its structure suggests that it might have interesting biological activity, as both benzamides and quinazolines are found in a variety of biologically active compounds.

Molecular Structure Analysis

The molecular structure of this compound includes a benzamide moiety, a methoxy group, a chloro group, and a tetrahydroquinazoline moiety. These functional groups could potentially be involved in various chemical reactions .Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo various chemical reactions. For example, the amide group could be hydrolyzed to yield a carboxylic acid and an amine. The methoxy group could potentially undergo demethylation under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group could influence its solubility in various solvents .科学研究应用

Anti-cancer Agent

This compound has been synthesized and evaluated as an anti-cancer agent . Specifically, it has shown potent anti-proliferative activity against human ovarian cancer (A2780) and colon cancer (HCT-116) cell lines . One of the most potent anti-proliferative agents, compound 4j, was further tested against a panel of cancer cell lines revealing that human pancreatic carcinoma (MIA PaCa-2) displayed the highest sensitivity .

Cell Cycle Arrest

Cellular mechanistic studies on MIA PaCa-2 cells showed that compound 4j arrested the G2/M cell cycle and induced apoptosis . This suggests that the compound could be used to halt the growth of cancer cells and trigger their self-destruction.

Anti-bacterial Agent

Sulphonamide bioactive compounds, which include this compound, have been developed as anti-bacteria . This suggests potential applications in treating bacterial infections.

Diuretic

Sulphonamides, including this compound, have also been used as diuretics . Diuretics help the body get rid of excess water and salt.

Anti-diabetic Agent

The compound has been reported as an intermediate in the synthesis of glyburide , a medication used to treat type 2 diabetes. This suggests potential applications in diabetes management.

Anti-HIV Agent

Sulphonamides, including this compound, have been developed as anti-HIV agents . This suggests potential applications in the treatment of HIV.

Inhibitor of Transcription Factor NF-Y and Matrix Metalloproteinase (MMP)

These compounds have shown different cellular mechanisms such as inhibition of transcription factor NF-Y and matrix metalloproteinase (MMP) . This suggests potential applications in regulating gene expression and degrading extracellular matrix in the body, respectively.

Inhibitor of Microtubule Assembly

These compounds have shown inhibition of microtubule assembly . This suggests potential applications in preventing the formation of microtubule structures, which are essential for cell division, and thus could be used to halt the growth of cancer cells.

未来方向

属性

IUPAC Name |

5-chloro-2-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN4O2/c1-28-19-7-6-14(22)12-17(19)21(27)25-15-8-10-26(11-9-15)20-16-4-2-3-5-18(16)23-13-24-20/h6-7,12-13,15H,2-5,8-11H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCBVBGTRIQXAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]butanoic acid](/img/structure/B2779600.png)

![2-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2779603.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2779605.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2779607.png)

![[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2779609.png)

![N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide](/img/structure/B2779611.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide](/img/structure/B2779614.png)

![1-[(6-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2779615.png)